Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride
Description
Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is a piperidine derivative featuring a benzyl group at the 1-position, an amino group, and a methyl ester at the 4-position of the piperidine ring. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
methyl 4-amino-1-benzylpiperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12;;/h2-6H,7-11,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORWYDEIMRDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may interact with certain receptors or enzymes to produce a therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous piperidine and heterocyclic compounds:
Key Observations :
- Positional Isomerism: The placement of substituents on the piperidine ring significantly impacts biological activity. For example, the 4-amino and 4-carboxylate/ester groups in the target compound may enhance hydrogen bonding compared to 1-carboxylate derivatives like Benzyl 4-aminopiperidine-1-carboxylate .
- Salt Forms: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), which is critical for in vivo applications.
Biological Activity
Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride (MABP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MABP is a derivative of piperidine, characterized by the presence of both an amino group and a carboxylate functional group. Its molecular formula contributes to its diverse chemical properties, making it suitable for various biological applications. The unique structure allows for modifications that can enhance its activity against specific biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H18Cl2N2O2 |
| Molecular Weight | 287.19 g/mol |
| Functional Groups | Amino, Carboxylate, Benzyl |
MABP is believed to act as a biochemical probe that influences enzyme interactions and receptor activities. Its mechanism likely involves:
- Modulation of Enzymatic Activity : MABP may inhibit or activate specific enzymes, impacting various metabolic pathways.
- Receptor Interaction : The compound could interact with neurotransmitter receptors, which may be beneficial in treating neurological disorders.
Neurological Effects
Research has indicated that MABP may possess neuroprotective properties. It has been explored for its potential in treating conditions such as:
- Depression : Studies suggest that MABP could modulate neurotransmitter levels, offering therapeutic effects comparable to traditional antidepressants.
- Anxiety Disorders : Its action on specific receptors may help alleviate anxiety symptoms.
Anticonvulsant Activity
In vitro studies have shown that MABP exhibits anticonvulsant properties, potentially providing protection against seizure activity. The compound's structural analogs have demonstrated significant efficacy in animal models of epilepsy.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice demonstrated that MABP significantly reduced seizure frequency compared to control groups. The compound was administered at varying doses, revealing a dose-dependent effect on seizure activity reduction .
- Enzyme Inhibition : Research focused on the inhibition of certain enzymes involved in neurotransmitter metabolism showed that MABP effectively inhibited monoamine oxidase (MAO), an enzyme linked to mood regulation . This finding suggests potential applications in mood disorder treatments.
- Cell Line Studies : In cancer research, MABP was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells .
Preparation Methods
Benzylation of 4-Piperidone
The initial step involves introducing the benzyl group at the piperidine nitrogen. This is achieved via nucleophilic substitution using benzyl chloride or bromide in the presence of a base such as potassium carbonate. For example:
This reaction typically proceeds in dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours, yielding 1-benzyl-4-piperidone with >85% efficiency.
Introduction of the Amino Group
The conversion of the ketone at the 4-position to an amine is accomplished through reductive amination. Ammonium acetate serves as the nitrogen source, with sodium cyanoborohydride (NaBHCN) as the reducing agent:
This step is conducted under mild conditions (room temperature, 6–8 hours) to avoid over-reduction, achieving yields of 70–80%.
Esterification at the 4-Position
The carboxylic acid moiety is introduced via reaction with methyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine):
This step is performed in tetrahydrofuran (THF) at 0°C to room temperature, with yields exceeding 90%.
Dihydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt:
Ethanol is the preferred solvent due to its ability to dissolve both the base and acid, facilitating crystallization. The product is isolated via filtration, with purities ≥95%.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. Key optimizations include:
Catalytic Benzylation
Transitioning from stoichiometric bases (e.g., KCO) to catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction times and improves yields (92–95%).
Continuous Flow Reductive Amination
Adopting continuous flow reactors for the reductive amination step enhances reproducibility and safety by minimizing exposure to toxic cyanoborohydrides. Residence times of 30–60 minutes at 50°C achieve 85% conversion.
Solvent Recycling in Esterification
THF recovery via distillation reduces solvent waste, lowering production costs by 20–25% without compromising yield.
Purification and Characterization
Crystallization Techniques
The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with 95–97% purity.
Analytical Validation
-
HPLC : Purity assessed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), retention time = 8.2 minutes.
-
NMR : H NMR (DO, 400 MHz): δ 7.35–7.25 (m, 5H, Ar-H), 3.85 (s, 3H, OCH), 3.50–3.20 (m, 4H, piperidine-H), 2.95–2.70 (m, 4H, piperidine-H).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride?
- Methodology: The compound can be synthesized via nucleophilic substitution and hydrogenation steps. For example, reacting 4-nitro-1-benzylpiperidine-4-carboxylate with methylamine under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent treatment with HCl yields the dihydrochloride salt. Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity (analogous to methods in ).
Q. How is the compound’s purity validated in academic research?
- Methodology: Analytical techniques include:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution, 5–95% acetonitrile over 20 min). Monitor at 254 nm .
- NMR : Confirm structural integrity via NMR (DMSO-d6): δ 7.3–7.5 (benzyl aromatic protons), δ 3.7 (methyl ester), δ 3.2–3.5 (piperidine protons) .
Q. What safety protocols are critical for handling this compound?
- Methodology: Follow GHS guidelines for lab handling:
- Use PPE (nitrile gloves, goggles, lab coat).
- Store at -20°C in airtight containers to prevent hydrolysis.
- In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How do structural modifications impact its biological activity?
- Methodology: Conduct SAR studies by synthesizing derivatives (e.g., replacing the benzyl group with substituted aryl rings or modifying the ester group). Test binding affinity to opioid receptors (μ, κ) via competitive radioligand assays (e.g., -naloxone displacement in CHO-K1 cells expressing cloned receptors) .
Q. What computational tools predict its interaction with biological targets?
- Methodology: Use molecular docking (AutoDock Vina) with receptor structures (e.g., μ-opioid receptor PDB: 4DKL). Optimize protonation states at physiological pH using Schrödinger’s Epik. Validate with MD simulations (AMBER force field) to assess binding stability .
Q. How can crystallographic data resolve contradictions in reported conformational isomers?
- Methodology: Grow single crystals via vapor diffusion (acetonitrile/water). Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Compare torsion angles (piperidine ring vs. benzyl group) to identify dominant conformers .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodology:
- Standardize synthesis conditions (e.g., strict control of HCl stoichiometry during salt formation).
- Use LC-MS to track impurities (e.g., methyl ester hydrolysis byproducts) and adjust purification protocols .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology: Perform accelerated stability studies (pH 1.2–7.4 buffers at 37°C). Monitor degradation via UPLC-MS at 0, 24, 48 hr. Identify major degradation products (e.g., free carboxylic acid via ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
